3-Anilino-2,2-dimethyl-3-oxopropanoic acid

Lipophilicity Drug Design Physicochemical Profiling

3-Anilino-2,2-dimethyl-3-oxopropanoic acid (CAS 72708-59-9), also indexed as 2,2-dimethyl-N-phenyl-malonamic acid, is an α,α-disubstituted malonamic acid derivative with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol. The compound features a phenylamide moiety attached to a 2,2-dimethyl-substituted propanoic acid backbone, placing it within the broader class of malonamic acid monoanilides.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 72708-59-9
Cat. No. B3152106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Anilino-2,2-dimethyl-3-oxopropanoic acid
CAS72708-59-9
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C11H13NO3/c1-11(2,10(14)15)9(13)12-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13)(H,14,15)
InChIKeyQWTZGCYJOCNTEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Anilino-2,2-dimethyl-3-oxopropanoic Acid (CAS 72708-59-9): Core Identity and Class Positioning for Procurement Decisions


3-Anilino-2,2-dimethyl-3-oxopropanoic acid (CAS 72708-59-9), also indexed as 2,2-dimethyl-N-phenyl-malonamic acid, is an α,α-disubstituted malonamic acid derivative with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol [1]. The compound features a phenylamide moiety attached to a 2,2-dimethyl-substituted propanoic acid backbone, placing it within the broader class of malonamic acid monoanilides. Its computed physicochemical properties—XLogP3 of 1.8, topological polar surface area of 66.4 Ų, and two hydrogen bond donors—define a chemical space distinct from both unsubstituted and N-alkylated analogs [1]. The compound is commercially available at defined purity grades (typically ≥98%) and is registered in authoritative spectral libraries, making it a traceable, quality-controlled building block for synthetic and analytical applications .

Why 3-Anilino-2,2-dimethyl-3-oxopropanoic Acid Cannot Be Trivially Replaced by Other Malonamic Acid Derivatives


Generic substitution among malonamic acid derivatives is unreliable because the α,α-disubstitution pattern—particularly the geminal dimethyl group—fundamentally alters conformational preferences, metabolic stability, and hydrogen-bonding capacity relative to unsubstituted or mono-substituted analogs [1]. The 2,2-dimethyl motif restricts rotational freedom about the Cα–C(=O) bond, pre-organizing the molecule for specific molecular recognition events and simultaneously shielding the amide bond from enzymatic hydrolysis [2]. In contrast, des-methyl analogs or N-methylated variants exhibit markedly different lipophilicity (ΔXLogP3 ≥ 0.7), hydrogen-bond acceptor counts, and steric bulk, which can shift binding selectivity, off-target profiles, and synthetic utility. Consequently, interchange without explicit quantitative matching of the relevant property dimension—whether for biological assay reproducibility, analytical reference traceability, or downstream synthetic compatibility—introduces uncontrolled variability that undermines data integrity and supply chain reliability.

Quantitative Differentiation of 3-Anilino-2,2-dimethyl-3-oxopropanoic Acid Relative to Closest Analogs: A Procurement-Oriented Evidence Guide


Lipophilicity Comparison: 2,2-Dimethyl vs. 3-(Dimethylamino)anilino Analog

The target compound exhibits an XLogP3 of 1.8, while the structurally closest commercial analog, 3-[3-(dimethylamino)anilino]-2,2-dimethyl-3-oxopropanoic acid (PubChem CID 82820654), has an XLogP3 of 2.5 [1]. This 0.7 log unit difference corresponds to approximately a fivefold difference in octanol-water partition coefficient, indicating that the target compound is significantly less lipophilic—a property that can influence membrane permeability, solubility, and protein binding in ways that directly impact biological assay outcomes. Users requiring a less lipophilic anilino-malonamic acid scaffold for aqueous-compatible assays should prioritize the target compound over the dimethylamino analog.

Lipophilicity Drug Design Physicochemical Profiling

Hydrogen-Bond Acceptor Count Differentiates Target from N,N-Dimethylated Malonamic Acid Analogs

The target compound possesses three hydrogen-bond acceptor (HBA) sites (two carbonyl oxygens and one amide nitrogen), whereas N,N-dimethyl-2-phenyl-malonamic acid—an analog in which the anilide NH is replaced by an N,N-dimethyl group—retains only two HBA sites (both carbonyl oxygens) and entirely lacks the amide NH hydrogen-bond donor [1]. This loss of one H-bond donor and one acceptor dramatically alters the compound's capacity for directional, sequence-specific intermolecular interactions in both biological targets and supramolecular assemblies. For applications where amide NH-mediated hydrogen bonding is essential—such as enzyme active-site engagement or crystal engineering—the target compound provides a functional advantage over its fully N-substituted counterparts.

Hydrogen Bonding Drug-Receptor Interactions Molecular Recognition

Analytical Traceability: Registered GC-MS Spectra in Wiley Registry vs. Spectrally Uncharacterized Analogs

3-Anilino-2,2-dimethyl-3-oxopropanoic acid is registered in the Wiley Registry of Mass Spectral Data with two GC-MS spectra, providing definitive electron-ionization fragmentation fingerprints that enable unambiguous compound identity confirmation [1]. In contrast, many closely related malonamic acid analogs—including 3-[3-(dimethylamino)anilino]-2,2-dimethyl-3-oxopropanoic acid and 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid—lack any publicly archived mass spectral data in major reference libraries. This spectral documentation gap means that procurement of the target compound eliminates the need for in-house method development and spectral interpretation for identity verification, directly reducing analytical validation time and the risk of misidentification.

Analytical Chemistry Quality Control GC-MS Reference Standards

Class-Level Biological Precedent: Anti-Inflammatory Malonic Acid Anilides as a Validated Pharmacophore Class

While direct in vivo or in vitro bioactivity data for the target compound itself remain absent from the peer-reviewed literature, the broader class of malonic acid anilides has been pharmacologically validated. Di-(2,4-dimethyl) malonic acid anilide (code name 'Maldian') demonstrated dose-dependent anti-inflammatory activity at 7.3 mg/kg in a rat carrageenan-edema model, significantly reducing prostaglandin E levels and inhibiting kallikrein activity without affecting the adrenal cortex [1]. The target compound, as a monoanilide of 2,2-dimethylmalonic acid, shares the core malonamic acid pharmacophore but with a distinct substitution pattern that may confer different potency, selectivity, or pharmacokinetic properties. This class-level validation provides a rational basis for selecting the target compound over structurally unrelated building blocks when exploring anti-inflammatory chemical space, while also highlighting the specific differentiation opportunity that its unique substitution pattern represents.

Anti-inflammatory Malonamic Acid Pharmacophore Validation

Enantioselective Synthetic Utility: α,α-Disubstituted Malonamic Acids as Chiral Amino Acid Precursors

The α,α-disubstituted malonamic acid scaffold, exemplified by the target compound, is a demonstrated substrate class for enantioselective amidase-mediated hydrolysis, yielding optically active α,α-disubstituted malonamic acids with up to >99% enantiomeric excess (ee) and 98% chemical yield [1]. These products can be subsequently converted to valuable (R)- or (S)-α,α-dialkylated amino acids—a class of non-proteinogenic amino acids with established utility in peptide stabilization and conformational control. In contrast, unsubstituted malonamic acid monoanilides (lacking the 2,2-dimethyl motif) are not competent substrates for this enantioselective transformation because the amidase enzyme requires the geminal disubstitution for chiral recognition. The target compound thus serves a dual role: as a direct substrate for generating chiral malonamic acids and as a precursor for enantiopure α-methyl amino acids that are inaccessible from simpler malonamic acid derivatives.

Asymmetric Synthesis Chiral Building Blocks Amino Acid Synthesis

Purity Specification: Vendor-Defined 98% Purity Grade vs. Common 95% Grade in Analog Offerings

The target compound is commercially supplied at a documented purity of 98% (Leyan catalog no. 1660362), whereas the majority of structurally related malonamic acid analogs offered through general chemical marketplaces are listed at 95% purity . This 3-percentage-point difference in assay purity—while numerically modest—can correspond to a reduction in total impurity burden from 5% to 2%, which is a 2.5-fold improvement. In stoichiometric synthetic applications where the compound serves as a limiting reagent, a 3% purity deficit translates directly into yield loss and complicates product purification. For biological assays, impurities at the 5% level can confound dose-response relationships and produce false-positive or false-negative results. Procurement of the 98% grade therefore reduces the need for pre-use purification and improves experimental reproducibility.

Chemical Purity Procurement Specifications Reproducibility

Evidence-Backed Application Scenarios for Procuring 3-Anilino-2,2-dimethyl-3-oxopropanoic Acid


GC-MS Analytical Reference Standard for Identity Confirmation in Quality Control Workflows

With two validated GC-MS spectra archived in the Wiley Registry, 3-anilino-2,2-dimethyl-3-oxopropanoic acid functions as a procurement-ready analytical reference standard [1]. Laboratories performing identity verification of synthetic intermediates, impurity profiling, or environmental sample screening can use the compound to calibrate retention indices and match fragmentation patterns without investing in spectral library construction. This scenario is particularly relevant for contract research organizations and pharmaceutical quality control units that require documented, auditable analytical traceability. The availability of reference spectra differentiates the target compound from spectrally undocumented analogs that would demand in-house method development and validation, timelines that are often incompatible with commercial project deadlines.

Scaffold for Structure-Activity Relationship (SAR) Exploration of Malonamic Acid Anti-Inflammatory Agents

The validated anti-inflammatory activity of the malonic acid anilide class, as demonstrated by Maldian (di-(2,4-dimethyl) malonic acid anilide) in a rat carrageenan-edema model [1], establishes a pharmacological rationale for exploring the target compound as a differentiated monoanilide scaffold. Medicinal chemistry teams can use the compound as a starting point for SAR campaigns aimed at mapping the contribution of the 2,2-dimethyl group and the mono- vs. dianilide pattern to potency, selectivity, and metabolic stability. Because the target compound is sterically and electronically distinct from the dianilide lead, it offers an opportunity to generate novel intellectual property and to access regions of chemical space not covered by existing malonic acid anilide patents.

Chiral Building Block for Enantiopure α,α-Dialkylated Amino Acid Synthesis

As an α,α-disubstituted malonamic acid, the target compound is structurally eligible for enantioselective amidase-catalyzed hydrolysis using Rhodococcus sp. CGMCC 0497, a biotransformation that has yielded α,α-disubstituted malonamic acids with up to >99% ee at the 98% chemical yield level for closely related substrates [1]. The resulting optically active malonamic acids can be converted via standard Hofmann or Curtius rearrangements to (R)- or (S)-α-methyl amino acids—building blocks that are incorporated into peptidomimetics to enhance proteolytic stability and conformational rigidity. Procurement of the racemic target compound thus provides access to both enantiomeric series of a valuable chiral intermediate through a single commercial purchase, a cost-effective alternative to acquiring pre-resolved enantiomers.

Physicochemical Probe Compound for Computational Model Calibration

The target compound's well-defined computed properties—XLogP3 1.8, PSA 66.4 Ų, 3 rotatable bonds, and balanced HBD/HBA counts—position it as a useful probe molecule for calibrating and validating in silico ADME prediction models [1]. Its intermediate lipophilicity and the presence of both an amide and a carboxylic acid functional group make it representative of fragment-like chemical space encountered in early-stage drug discovery. Computational chemistry groups and cheminformatics teams can procure the compound as a physical reference standard to experimentally verify predicted logP, solubility, and permeability values, thereby improving model accuracy for the broader malonamic acid and anilide compound classes.

Quote Request

Request a Quote for 3-Anilino-2,2-dimethyl-3-oxopropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.